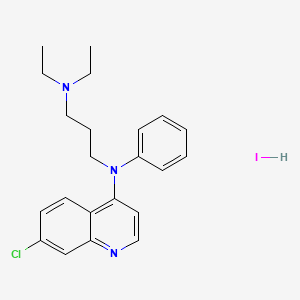
N'-(7-chloroquinolin-4-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of malaria and other parasitic diseases. The presence of the quinoline ring in its structure is crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner von Miller, or Combes procedures.
Substitution Reactions: The chlorine atom at the 7-position of the quinoline ring is replaced with an amino group through nucleophilic aromatic substitution.
Coupling Reactions: The resulting intermediate is then coupled with N,N-diethyl-N’-phenylpropane-1,3-diamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry techniques to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, particularly at the 7-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium amide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide has several scientific research applications:
作用机制
The mechanism of action of N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide involves the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound targets the digestive vacuole of the parasite, disrupting its metabolic processes .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for its antimalarial and anti-inflammatory properties.
Quinacrine: Another quinoline derivative with antimalarial and anticancer activities.
Uniqueness
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other quinoline derivatives .
属性
CAS 编号 |
5439-75-8 |
|---|---|
分子式 |
C22H27ClIN3 |
分子量 |
495.8 g/mol |
IUPAC 名称 |
N'-(7-chloroquinolin-4-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydroiodide |
InChI |
InChI=1S/C22H26ClN3.HI/c1-3-25(4-2)15-8-16-26(19-9-6-5-7-10-19)22-13-14-24-21-17-18(23)11-12-20(21)22;/h5-7,9-14,17H,3-4,8,15-16H2,1-2H3;1H |
InChI 键 |
XCKQBJBPNCIBLI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN(C1=CC=CC=C1)C2=C3C=CC(=CC3=NC=C2)Cl.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


dimethyl-](/img/structure/B13989057.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
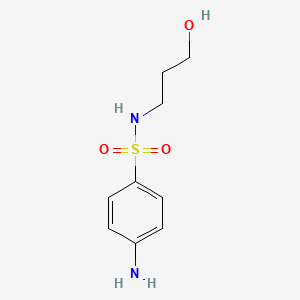
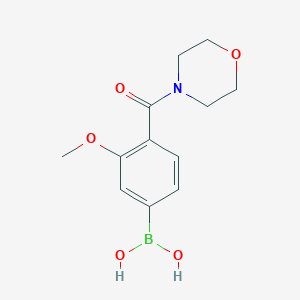
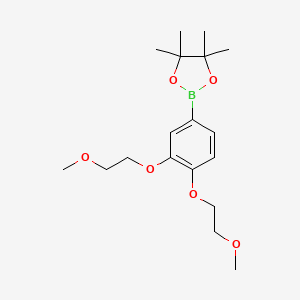
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
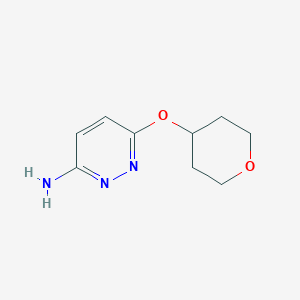
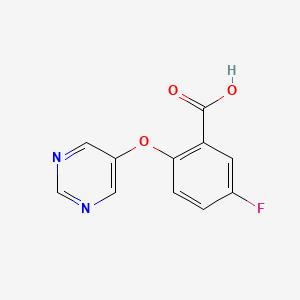

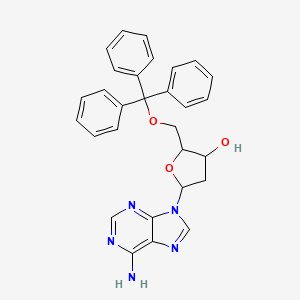

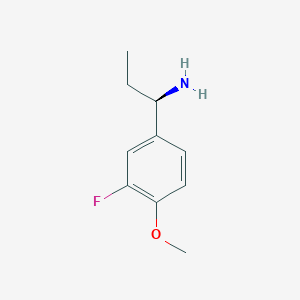
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)

